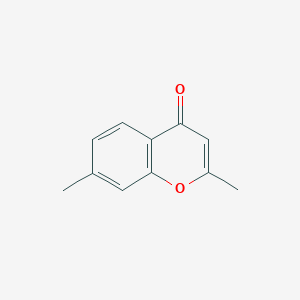
2,7-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. . The structure of this compound consists of a benzene ring fused to a 4H-pyran ring, with methyl groups at the 2nd and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the cyclization of 2-benzylidene malononitriles with substituted resorcinols in methanol and calcium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction mixtures are stirred and heated in a water bath at 75–80°C for 1–1.5 hours . This method is favored due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Applications De Recherche Scientifique
2,7-Dimethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is used in the development of new drug candidates due to its versatile biological profile.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to its potential use in treating neurological disorders . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
- 7-Methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
- 5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Salvigenin)
- 2-(2-Phenylethyl)-4H-chromen-4-one
Comparison: 2,7-Dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromene derivatives. For example, the presence of methyl groups at the 2nd and 7th positions enhances its anticancer and antimicrobial properties .
Propriétés
Numéro CAS |
41796-13-8 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |
Clé InChI |
ZPFCSSUWRXOPPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)
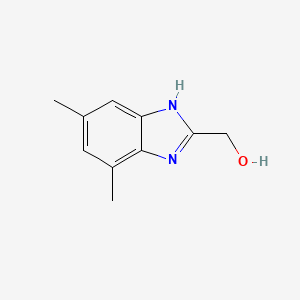
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)


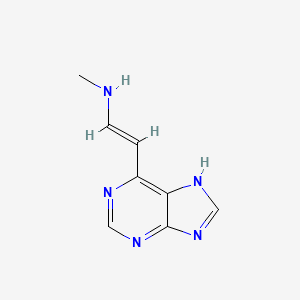
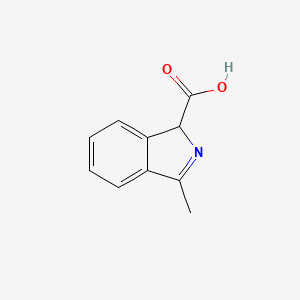
![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)
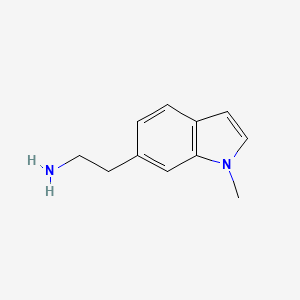
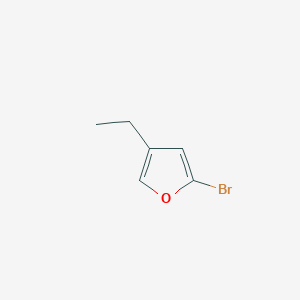
![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)
